Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone
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Overview
Description
Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone is a complex organic compound with a unique structure that combines a furan ring and a nitro-substituted dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl moiety and the 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety separately, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Properties
Molecular Formula |
C13H9NO6 |
---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
furan-2-yl-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone |
InChI |
InChI=1S/C13H9NO6/c15-13(10-2-1-3-18-10)8-6-11-12(20-5-4-19-11)7-9(8)14(16)17/h1-3,6-7H,4-5H2 |
InChI Key |
MTYIRPSSHWQNFC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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